2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazolothiazole core. The final step involves the acylation of the triazolothiazole with acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiazole derivatives.
Substitution: Formation of substituted triazolothiazole derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound’s ability to donate and accept hydrogen bonds allows it to interact with various biological targets, enhancing its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core and exhibit comparable pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds also contain a triazole ring and are known for their energetic material properties
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both triazole and thiazole rings.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-10-4-3-9(7-11(10)21-2)8-12(19)15-13-16-17-14-18(13)5-6-22-14/h3-4,7H,5-6,8H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMKFTRCWUIFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C3N2CCS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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